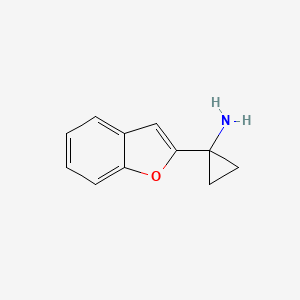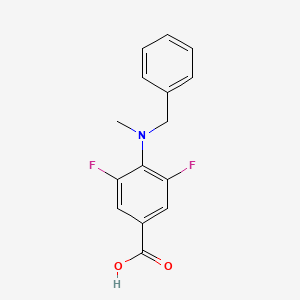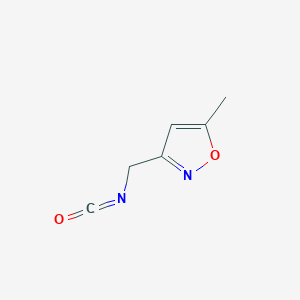![molecular formula C13H11ClFNO B1529452 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine CAS No. 1484859-68-8](/img/structure/B1529452.png)
5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine
説明
5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine is an organic compound characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and a fluorophenylmethoxy group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and 5-chloromethylpyridine.
Reaction Steps:
Conditions: The reaction is usually carried out under anhydrous conditions, using a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, ensuring precise control of temperature and pressure.
Purification: The product is purified through recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can undergo reduction to form a pyridine derivative.
Substitution: The fluorophenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: 5-(chloromethyl)pyridine-2-carboxylic acid.
Reduction Products: 5-(chloromethyl)pyridine-2-methyl.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of certain biochemical processes.
類似化合物との比較
5-(Chloromethyl)pyridine: Lacks the fluorophenylmethoxy group.
2-[(2-fluorophenyl)methoxy]pyridine: Lacks the chloromethyl group.
5-(Chloromethyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of fluorophenylmethoxy.
Uniqueness: The presence of both the chloromethyl and fluorophenylmethoxy groups on the pyridine ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine, highlighting its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
5-(chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-7-10-5-6-13(16-8-10)17-9-11-3-1-2-4-12(11)15/h1-6,8H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFYEQAJDSJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)



![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)






